Stereochemical Complexity: Additional Chiral Center Versus Des-Methyl Analog
The target compound possesses two stereogenic centers—the carbon bearing the pyridin-3-yl-ethyl group and the 3-position of the methyl-substituted cyclopentane ring—yielding four possible stereoisomers (two diastereomeric pairs, each comprising two enantiomers). In contrast, the des-methyl analog N-[1-(pyridin-3-yl)ethyl]cyclopentanamine (CAS 1019579-94-2) has only one stereocenter and two stereoisomers . This doubled stereochemical space is significant because the patent US 5,767,279 explicitly claims enantiomerically pure pyridylcycloalkylethylamines as intermediates for leukotriene biosynthesis inhibitors, where stereochemical configuration is critical to downstream biological potency [1].
| Evidence Dimension | Number of stereoisomers |
|---|---|
| Target Compound Data | 4 stereoisomers (2 chiral centers: 3-methylcyclopentan-1-amine + pyridin-3-yl-ethyl carbon) |
| Comparator Or Baseline | N-[1-(pyridin-3-yl)ethyl]cyclopentanamine (CAS 1019579-94-2): 2 stereoisomers (1 chiral center) |
| Quantified Difference | 2-fold increase in stereochemical complexity; enables diastereomeric resolution strategies described in US 5,767,279 |
| Conditions | Structural analysis based on SMILES: Target CC(NC1CC(C)CC1)C2=CC=CN=C2 vs. Comparator CC(NC1CCCC1)c1cccnc1 |
Why This Matters
The additional stereocenter directly enables the enantiomerically pure synthesis pathway claimed in US 5,767,279 for producing chiral intermediates that cannot be accessed from the simpler des-methyl scaffold.
- [1] Langbein, A., Schneider, H., & Bressler, G.-R. (1998). U.S. Patent No. 5,767,279. Enantiomerically pure pyridylcycloalkylethylamines and the salts thereof and processes for preparing them. Boehringer Ingelheim GmbH. View Source
